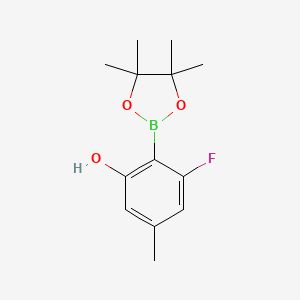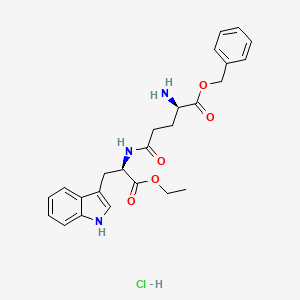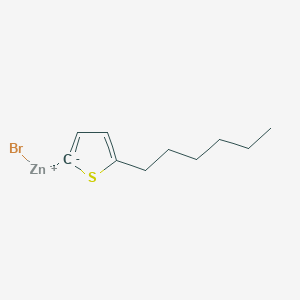
t-Butylaminotriethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
t-Butylaminotriethylsilane: is a chemical compound widely used in various industrial and research applications. It is known for its role as a precursor in the deposition of silicon nitride and silicon oxide films at lower temperatures . This compound is particularly valuable in the semiconductor industry for its ability to improve product quality and efficiency.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of t-Butylaminotriethylsilane typically involves the reaction of tert-butylamine with triethylsilane. This reaction is often catalyzed by a Lewis acid such as boron trifluoride diethyl etherate . The reaction conditions usually include anhydrous magnesium sulfate as a drying agent and an excess of boron trifluoride diethyl etherate to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound involves the rearrangement reaction of tert-butylchlorodimethylsilane and methyldichlorosilane under the catalysis of a Lewis acid at temperatures ranging from 35 to 45 degrees Celsius . This method ensures high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: t-Butylaminotriethylsilane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Substitution: Substitution reactions can be carried out using nucleophiles such as Grignard reagents or organolithium compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silyl ethers .
Wissenschaftliche Forschungsanwendungen
Chemistry: t-Butylaminotriethylsilane is used as a catalyst in various chemical reactions, allowing for the production of high-value compounds. It is also employed in the synthesis of silicon-based materials and nanomaterials .
Biology and Medicine: In biological research, this compound is used in the development of biosensors and as a reagent in the synthesis of bioactive molecules . Its applications in medicine include its use in drug delivery systems and as a component in diagnostic assays .
Industry: In the industrial sector, this compound is utilized in the manufacturing of semiconductors, where it helps improve the quality and efficiency of the final products. It is also used in the production of coatings and adhesives .
Wirkmechanismus
The mechanism of action of t-Butylaminotriethylsilane involves its ability to act as a reducing agent and a catalyst in various chemical reactions. It interacts with molecular targets such as silicon atoms and organic functional groups, facilitating the formation of silicon-based compounds and other high-value products . The pathways involved include electron transfer and nucleophilic substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Triethylsilane: Similar in its use as a reducing agent and in the synthesis of silicon-based materials.
tert-Butylchlorodimethylsilane: Used in similar industrial applications but differs in its reactivity and specific uses.
Uniqueness: t-Butylaminotriethylsilane is unique due to its specific combination of tert-butylamine and triethylsilane, which provides distinct reactivity and versatility in various chemical reactions. Its ability to act as both a reducing agent and a catalyst makes it particularly valuable in both research and industrial applications .
Eigenschaften
IUPAC Name |
2-methyl-N-triethylsilylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25NSi/c1-7-12(8-2,9-3)11-10(4,5)6/h11H,7-9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSILZRWWNJBNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25NSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Potassium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate](/img/structure/B6296981.png)


![2,5-dimethylpyrrol-1-ide;2,6-diphenylphenol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum](/img/structure/B6297005.png)









![N-[2-(Methacryloyloxy)ethyl]-N,N-dimethylbutan-1-aminium Bis(trifluoromethanesulfonyl)imide](/img/structure/B6297070.png)
